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Mechanism of Action and Signaling Pathway

The avutometinib and defactinib combination provides a dual-inhibition strategy targeting key survival and

resistance pathways in LGSOC [1] [2].

Avutometinib is a dual RAF/MEK clamp that inhibits MEK kinase activity and blocks RAF-mediated

phosphorylation and reactivation of MEK, creating a more complete and durable blockade of the
RAS/MAPK pathway than MEK-only inhibitors [1] [2].

Defactinib is an oral, selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich tyrosine
kinase-2 (Pyk2). FAK activation is a known resistance mechanism to MEK inhibition; defactinib
blocks this adaptive resistance pathway, disrupting cancer cell survival and migration [2] [3].

The logical relationship of this dual-targeting mechanism is illustrated in the diagram below.
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Clinical Trial Data and Efficacy

Efficacy for the accelerated FDA approval was supported by the Phase 2 RAMP 201 trial (NCT04625270) in

patients with recurrent LGSOC who had received a median of three prior lines of therapy [1] [4]. The trial

demonstrated robust and durable responses, especially in the KRAS-mutant population.

Table 1: Efficacy Outcomes from RAMP 201 Trial (Blinded Independent Review) [1] [4] [3]

Efficacy Measure All Patients (n=109)
KRAS-Mutant
(n=57)

KRAS Wild-Type
(n=52)

Confirmed Objective
Response Rate (ORR)

31% 44% 17%
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Efficacy Measure All Patients (n=109)
KRAS-Mutant
(n=57)

KRAS Wild-Type
(n=52)

Complete Response (CR) Information Not Fully

Specified

3.5% Information Not Fully

Specified

Median Duration of Response
(DOR)

31.1 months 31.1 months 9.2 months

Median Progression-Free
Survival (PFS)

12.9 months 22.0 months 12.8 months

Disease Control Rate (DCR ≥6
months)

61% 70% 50%

Patients with Any Tumor
Shrinkage

82% Data Not

Subdivided

Data Not Subdivided

Table 2: Incidence of Common Adverse Reactions (≥25%) in the Safety Population [1] [4]

Adverse Reaction All Grades Incidence (%) Grade ≥3 Incidence (%)

Increased creatine phosphokinase 60.0 24.3

Nausea 67.0 2.6

Fatigue Reported Not Specified

Increased aspartate aminotransferase (AST) Reported Not Specified

Rash Reported Not Specified

Diarrhea 58.3 7.8

Musculoskeletal pain Reported Not Specified

Edema Reported Not Specified

Decreased hemoglobin Reported Not Specified
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Adverse Reaction All Grades Incidence (%) Grade ≥3 Incidence (%)

Increased alanine aminotransferase (ALT) Reported Not Specified

Vomiting Reported Not Specified

Increased blood bilirubin Reported Not Specified

Detailed Treatment Protocol

The following workflow outlines the complete treatment protocol, from patient selection to dose

management.

Avutometinib + Defactinib Treatment Protocol

Patient Selection:
• Adult with recurrent LGSOC
• Confirmed KRAS mutation

• Prior systemic therapy

Baseline Assessments Treatment Cycle (28 days)

Avutometinib:
3.2 mg (four 0.8 mg capsules)

Orally, Twice Weekly
(Days 1 & 4)

Defactinib:
200 mg (one tablet)
Orally, Twice Daily

Treatment continues until:
• Disease progression, or
• Unacceptable toxicity

Proactive Monitoring &
Toxicity Management

Ongoing

Click to download full resolution via product page

Recommended Dosage and Administration [1] [4]

Avutometinib: 3.2 mg (four 0.8 mg capsules) taken orally twice weekly (e.g., on Days 1 and 4 of
each week) for the first 3 weeks of a 4-week cycle.

Defactinib: 200 mg (one tablet) taken orally twice daily for the first 3 weeks of the same 4-week
cycle.

Both medications should be taken with food and swallowed whole. Treatment continues until disease
progression or unacceptable toxicity.
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Required Safety Monitoring and Management [1]

Routine monitoring is critical for patient safety. Key requirements include:

Ophthalmic Exams: Comprehensive evaluation at baseline, prior to Cycle 2, every three cycles

thereafter, and as clinically indicated for visual impairment and vitreoretinal disorders.
Laboratory Tests:

Liver Function Tests (AST/ALT): Prior to each cycle, on Day 15 of the first 4 cycles, and as
needed.

Creatine Phosphokinase (CPK): Prior to each cycle, on Day 15 of the first 4 cycles, and as
needed to monitor for rhabdomyolysis.

Skin Monitoring: For signs of photosensitivity and severe cutaneous adverse reactions (SCARs).
Patients should use daily sunscreen (SPF ≥30) and limit sun exposure.

Dose modifications (withholding, reduction, or permanent discontinuation) are required based on the severity

and persistence of adverse reactions.

Research Applications and Future Directions

The combination's approval under the accelerated approval pathway is contingent upon verification of

clinical benefit in the confirmatory Phase 3 RAMP 301 trial (NCT06072781), which is currently enrolling

patients [1] [2]. This trial compares the combination against standard chemotherapy or hormonal therapy for

recurrent LGSOC and includes patients regardless of KRAS mutation status [2].

The compelling efficacy in KRAS-mutant LGSOC provides a strong rationale for investigating this dual-

inhibition strategy in other RAS/MAPK pathway-driven cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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